2-Bromo-5-(difluoromethyl)pyridine

Lipophilicity Drug Design Physicochemical Properties

Choose 2-Bromo-5-(difluoromethyl)pyridine for its unique ortho-bromine cross-coupling handle and metabolically stable, lipophilic hydrogen bond donor CF₂H group. This bifunctional pyridine enables efficient synthesis of CCR5-targeting antivirals and novel agrochemicals, delivering superior ADME profiles over methyl/CF₃ analogs. Ideal for med chem and process R&D. Request a quote for bulk quantities.

Molecular Formula C6H4BrF2N
Molecular Weight 208.006
CAS No. 1221272-81-6
Cat. No. B580353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(difluoromethyl)pyridine
CAS1221272-81-6
Synonyms2-Bromo-5-difluoromethylpyridine, Pyridine, 2-bromo-5-(difluoromethyl)-
Molecular FormulaC6H4BrF2N
Molecular Weight208.006
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)F)Br
InChIInChI=1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
InChIKeyQUHDJDVFZSVUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(difluoromethyl)pyridine (CAS 1221272-81-6): A Bifunctional Building Block for Pharmaceutical and Agrochemical R&D


2-Bromo-5-(difluoromethyl)pyridine (CAS 1221272-81-6) is a halogenated heteroaromatic compound with the molecular formula C₆H₄BrF₂N and a molecular weight of 208.00 g/mol . It serves as a crucial bifunctional building block in medicinal and agricultural chemistry, featuring an ortho-bromine substituent that enables versatile cross-coupling reactions and a meta-difluoromethyl group that imparts enhanced metabolic stability and lipophilicity (calculated XLogP3: 2.5) [1]. The compound is characterized by a melting point of 25–30 °C and a calculated boiling point of 255.5±35.0 °C at 760 Torr .

Why 2-Bromo-5-(difluoromethyl)pyridine Cannot Be Replaced by Common 2-Bromo-5-substituted Pyridine Analogs


Generic substitution of 2-Bromo-5-(difluoromethyl)pyridine with common analogs—such as 2-bromo-5-methylpyridine or 2-bromo-5-(trifluoromethyl)pyridine—is scientifically unsound due to the distinct physicochemical and electronic profile of the -CF₂H group. The difluoromethyl moiety functions as a lipophilic hydrogen bond donor, a unique property not exhibited by -CH₃ or -CF₃ groups, which can critically influence molecular recognition, target binding, and metabolic stability [1][2]. Consequently, the substitution pattern and the specific nature of the 5-position substituent are non-interchangeable design elements that dictate synthetic outcomes and biological performance.

Quantitative Evidence for 2-Bromo-5-(difluoromethyl)pyridine (CAS 1221272-81-6) Selection vs. Analogs


Lipophilicity Control: logP Comparison of 5-CF₂H vs. 5-CF₃ and 5-CH₃ Pyridine Analogs

The 5-difluoromethyl (-CF₂H) substituent provides a distinct lipophilicity profile compared to other common 5-position substituents on a 2-bromopyridine scaffold. It is less lipophilic than a trifluoromethyl (-CF₃) group but more lipophilic than a methyl (-CH₃) group, offering a tunable parameter for optimizing ADME properties [1].

Lipophilicity Drug Design Physicochemical Properties

Metabolic Soft Spot Mitigation: Stability Advantage of 5-CF₂H over 5-CH₃ in Pyridine Scaffolds

The 5-difluoromethyl group on the pyridine ring is significantly more resistant to oxidative metabolism compared to a 5-methyl group. The strong C-F bond prevents the rapid hydroxylation and subsequent glucuronidation commonly observed with methyl substituents, a well-established class-level advantage of fluorinated alkyl groups over their non-fluorinated counterparts [1].

Metabolic Stability CYP450 Drug Metabolism

Hydrogen Bond Donation: The Unique Property of the 5-CF₂H Moiety Absent in 5-CF₃ or 5-Cl Analogs

The difluoromethyl group (-CF₂H) is a weak hydrogen bond donor, a property completely absent in trifluoromethyl (-CF₃) or halogen (e.g., -Cl) substituents. This ability to engage in directional, non-covalent interactions can significantly enhance binding affinity and selectivity for biological targets [1][2].

Hydrogen Bonding Molecular Recognition SAR

Synthetic Utility: Orthogonal Reactivity of 2-Bromo Substituent in Cross-Coupling Chemistry

The 2-bromo substituent on 2-bromo-5-(difluoromethyl)pyridine provides a reliable and orthogonal handle for Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This is a well-established, class-level reactivity that distinguishes it from 2-chloro or 2-fluoro analogs, which require harsher conditions or specialized catalysts.

Cross-Coupling Suzuki-Miyaura Synthetic Methodology

Optimal Procurement Scenarios for 2-Bromo-5-(difluoromethyl)pyridine Based on Differentiated Evidence


Medicinal Chemistry: Building Block for CCR5 Antagonist Synthesis

This compound is explicitly cited as a reactant in the synthesis of N-substituted pyrazoles targeting the chemokine receptor CCR5, a validated target for anti-viral agents . Its unique combination of a cross-coupling handle (2-Br) and a metabolically stable, hydrogen-bond-capable substituent (5-CF₂H) makes it an ideal building block for generating libraries of potent and selective antiviral candidates.

Lead Optimization: Tuning ADME Properties of CNS or Metabolic Disease Candidates

The intermediate lipophilicity (calculated XLogP3: 2.5) and the metabolic stability imparted by the 5-CF₂H group make this compound a strategic choice for medicinal chemists aiming to optimize the ADME profile of lead series, particularly for CNS and metabolic disease targets where controlling logP and reducing clearance are critical .

Agrochemical Discovery: Synthesis of Novel Fungicidal and Herbicidal Scaffolds

The difluoromethylpyridine motif is a privileged structure in modern agrochemicals due to its enhanced metabolic stability and bioavailability in plants and soil . This specific building block provides an entry point for synthesizing novel analogs of fungicides or herbicides, where the -CF₂H group's unique properties can be leveraged to overcome resistance or improve field performance .

Methodology Development: Substrate for Chemoselective Cross-Coupling Studies

The orthogonal reactivity of the 2-bromo substituent makes this compound a valuable substrate for developing and showcasing new, chemoselective cross-coupling methodologies. It serves as a model system for demonstrating selective functionalization of a heteroaryl bromide in the presence of other potentially reactive groups, a key challenge in complex molecule synthesis .

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